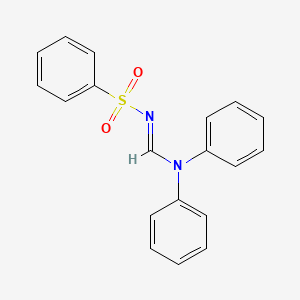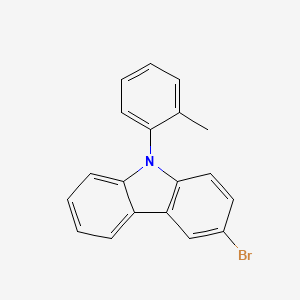![molecular formula C38H25Br B13141159 9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)
9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Vorbereitungsmethoden
The synthesis of 9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene typically involves the bromination of 10-[4-(3,5-diphenylphenyl)phenyl]anthracene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform (CHCl3). The reaction is carried out at elevated temperatures, typically around 60°C, under a nitrogen atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can undergo oxidation to form anthraquinone derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydroanthracene derivatives.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the production of OLEDs and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene involves its interaction with light. The compound absorbs light and undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved are primarily related to its photophysical properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene include:
- 9-phenyl-10-[4-(3,5-diphenylphenyl)phenyl]anthracene
- 9,10-diphenylanthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their specific substituents, which can affect their fluorescence quantum yield and stability. This compound is unique due to the presence of the bromine atom, which can be further functionalized for various applications .
Eigenschaften
Molekularformel |
C38H25Br |
|---|---|
Molekulargewicht |
561.5 g/mol |
IUPAC-Name |
9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene |
InChI |
InChI=1S/C38H25Br/c39-38-35-17-9-7-15-33(35)37(34-16-8-10-18-36(34)38)29-21-19-28(20-22-29)32-24-30(26-11-3-1-4-12-26)23-31(25-32)27-13-5-2-6-14-27/h1-25H |
InChI-Schlüssel |
ASVPKCZDPKZQHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)
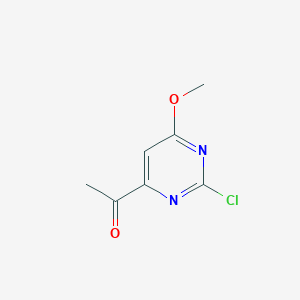
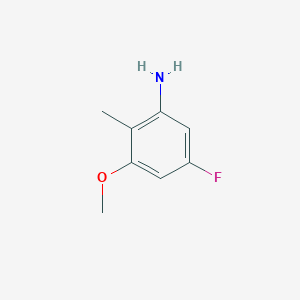
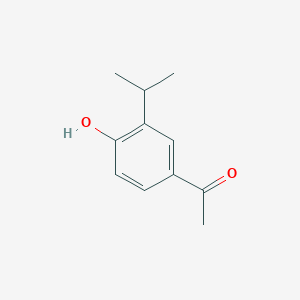

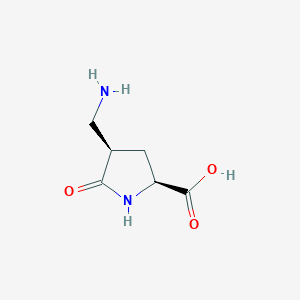
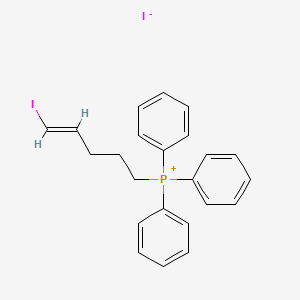
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
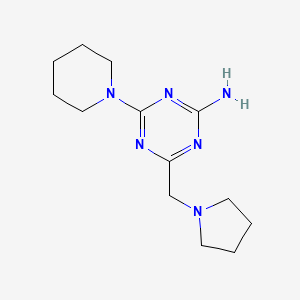
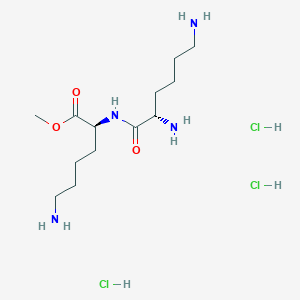
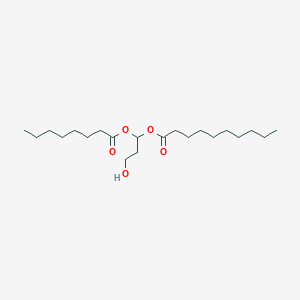
![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)
